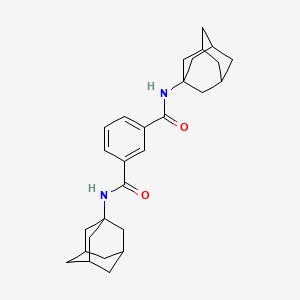

1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

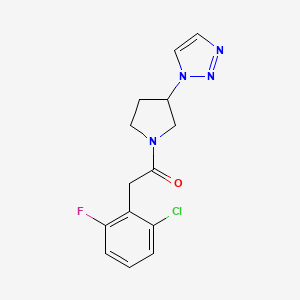

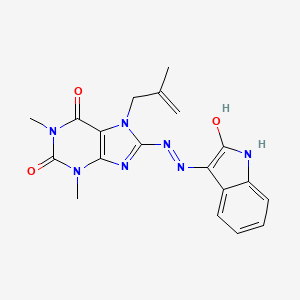

“1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide” is a complex organic compound. It contains two adamantyl groups attached to a benzene ring via amide linkages. The adamantyl group is a bulky, three-dimensional structure derived from adamantane, a type of diamondoid. The benzene ring is a planar, aromatic structure, and the amide linkages could potentially participate in hydrogen bonding .

Molecular Structure Analysis

The adamantyl groups are bulky and can significantly influence the compound’s overall shape and properties. The benzene ring is planar and aromatic, contributing to the compound’s stability and potentially its reactivity .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide linkages and the aromatic benzene ring. The amide could potentially undergo hydrolysis under acidic or basic conditions, while the benzene ring could potentially undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bulky adamantyl groups could influence its solubility, melting point, and boiling point. The amide linkages could participate in hydrogen bonding, influencing its interactions with other molecules .

科学的研究の応用

Polyamide-Imides with Adamantyl Groups

A diimide-dicarboxylic acid containing adamantyl groups has been synthesized, leading to the development of new polyamide-imides (PAIs) with high thermal stability and mechanical strength. These PAIs are soluble in various solvents, indicating potential for flexible and tough film applications (Liaw & Liaw, 2001).

Copper(I) Halide Complexes

Stable biscarbenes with adamantyl groups have been utilized to form copper(I) halide complexes, showcasing the versatility of adamantyl derivatives in forming stable metal complexes with potential applications in catalysis and materials science (Knishevitsky et al., 2008).

Iridium(III) Pincer Complexes

Adamantyl-containing N-heterocyclic dicarbene precursors have been developed, leading to the synthesis of iridium(III) pincer complexes. These complexes have applications in transfer dehydrogenation reactions, highlighting the role of adamantyl groups in enhancing catalytic performance (Zuo & Braunstein, 2012).

Polymerization Catalysts

Adamantyl-containing titanium complexes have been explored as catalysts for hydroamination reactions, further demonstrating the utility of adamantyl derivatives in polymer chemistry and catalysis (Janssen et al., 2010).

N-Aryladamantane-1-carboxamides Synthesis

The synthesis of N-aryl(benzyl)adamantane-1-carboxamides via reaction of adamantane-1-carboxylic acid with aromatic amines showcases the synthetic versatility of adamantyl derivatives in organic chemistry (Shishkin et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O2/c31-25(29-27-11-17-4-18(12-27)6-19(5-17)13-27)23-2-1-3-24(10-23)26(32)30-28-14-20-7-21(15-28)9-22(8-20)16-28/h1-3,10,17-22H,4-9,11-16H2,(H,29,31)(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOPPFBNVQLPSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)C(=O)NC56CC7CC(C5)CC(C7)C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

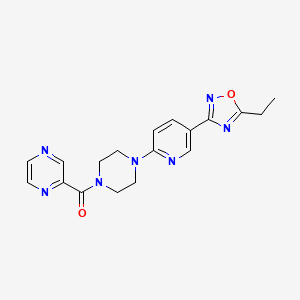

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406366.png)

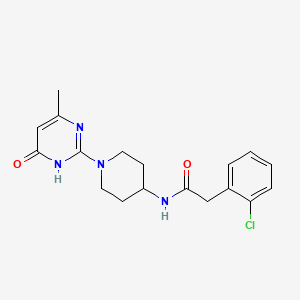

![Spiro[4.5]dec-2-ene-1,4-dione](/img/structure/B2406368.png)

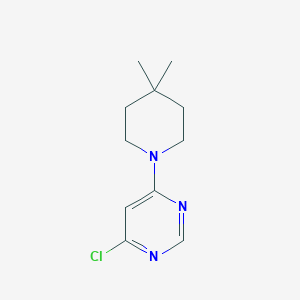

![ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)

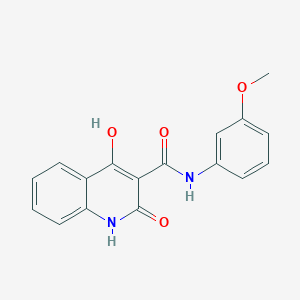

![(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2406375.png)

![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2406380.png)